molecular formula C15H16N4O2S B4504048 3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4504048
M. Wt: 316.4 g/mol
InChI Key: KFDKNJRHAGOLHB-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.09939694 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One study focused on the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which include the 1,3,4-thiadiazole moiety. These compounds exhibit remarkable properties as photosensitizers in photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Another study synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. The compounds showed significant DNA protective ability against oxidative stress and strong antimicrobial activity against certain bacterial strains. Moreover, one compound exhibited notable cytotoxicity on cancer cell lines, suggesting potential for use in chemotherapy (Gür et al., 2020).

Anticancer Activity

Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating various moieties such as semicarbazide and thiosemicarbazide, has shown promising antioxidant and anticancer activities. Some derivatives displayed higher antioxidant activity than ascorbic acid and were more cytotoxic against specific cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).

Molecular Aggregation Studies

A study on the aggregation effects of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in different solvents demonstrated that solvent type and compound concentration significantly influence the spectral properties and aggregation behavior of these compounds. The findings suggest that the structural differences in substituent groups can affect molecular interactions and aggregation, which is crucial for understanding the solvation and stabilization of such compounds in various environments (Matwijczuk et al., 2016).

Properties

IUPAC Name

3-(4-methoxyindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-17-18-15(22-10)16-14(20)7-9-19-8-6-11-12(19)4-3-5-13(11)21-2/h3-6,8H,7,9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDKNJRHAGOLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 5
3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

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